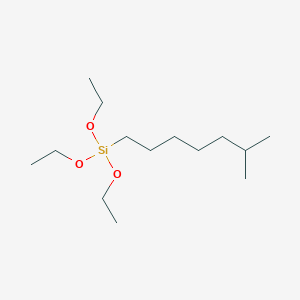
Isooctyltriethoxysilane
Descripción general
Descripción
Isooctyltriethoxysilane is an organosilicon compound with the chemical formula C14H32O3Si. It is a colorless liquid that is primarily used as a surface treatment agent to impart hydrophobic properties to various materials. This compound is known for its ability to form self-assembled monolayers, which provide a hydrophobic coating with low surface energy.
Métodos De Preparación
Isooctyltriethoxysilane can be synthesized through a three-step process involving hydrolysis, polycondensation, and neutralization of the precursor compound, RSi(OEt)3. The reaction conditions typically involve the use of acetone and a co-solvent, with specific molar ratios of the reactants and controlled reaction temperatures . Industrial production methods often involve the use of this compound as a key component in aqueous silane protective agents, where it is combined with emulsifiers and other additives to create stable formulations .
Análisis De Reacciones Químicas
Isooctyltriethoxysilane undergoes various chemical reactions, including hydrolysis and condensation reactions. These reactions are typically catalyzed by acids or bases and result in the formation of silanol groups, which can further condense to form siloxane bonds. Common reagents used in these reactions include water, alcohols, and catalysts such as hydrochloric acid or sodium hydroxide. The major products formed from these reactions are siloxane polymers and oligomers .
Aplicaciones Científicas De Investigación
Isooctyltriethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a surface treatment agent to modify the properties of materials, such as increasing hydrophobicity and improving adhesion. In biology, it is used to create hydrophobic coatings on medical devices and implants to reduce bacterial adhesion and improve biocompatibility. In the field of medicine, it is used in the development of drug delivery systems and as a component in diagnostic assays. Industrial applications include its use in architectural coatings, water-repellents, and release coatings .
Mecanismo De Acción
The mechanism of action of isooctyltriethoxysilane involves the formation of a hydrophobic layer on the surface of materials. This is achieved through the self-assembly of the compound into monolayers, where the hydrophobic alkyl chains are oriented away from the surface, creating a low-energy, water-repellent barrier. The molecular targets and pathways involved in this process include the interaction of the silane groups with hydroxyl groups on the surface, leading to the formation of stable siloxane bonds .
Comparación Con Compuestos Similares
Isooctyltriethoxysilane can be compared to other similar compounds, such as triethoxysilane and polyhedral oligomeric silsesquioxane (POSS) molecules. Triethoxysilane is an organosilicon compound with a similar structure but lacks the long alkyl chain present in this compound, resulting in different hydrophobic properties . POSS molecules, on the other hand, have a cage-like structure and are used in various applications for their unique chemical and physical properties . This compound is unique in its ability to form highly hydrophobic surfaces with low surface energy, making it particularly useful in applications requiring water-repellent coatings.
Propiedades
IUPAC Name |
triethoxy(6-methylheptyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-6-15-18(16-7-2,17-8-3)13-11-9-10-12-14(4)5/h14H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOGQBSDPSMHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCC(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B7909206.png)
![tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B7909215.png)
![(1S,2S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B7909229.png)
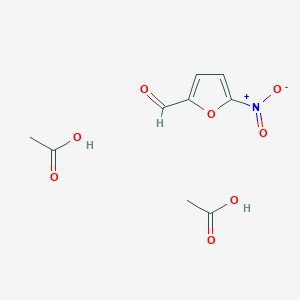
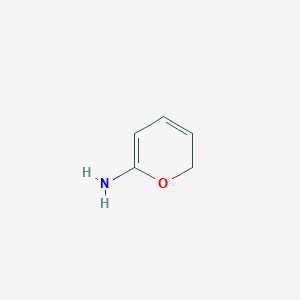
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7909247.png)
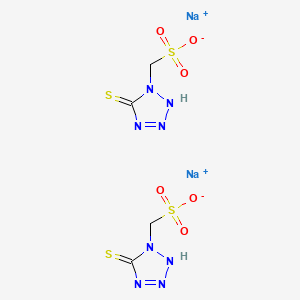
![(8R,9R,10S,13S,14S)-2-Allyl-13-methyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7909255.png)
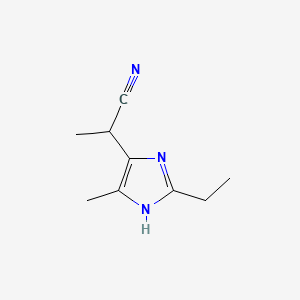
![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)
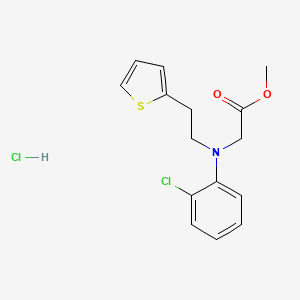
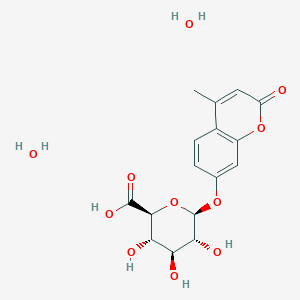
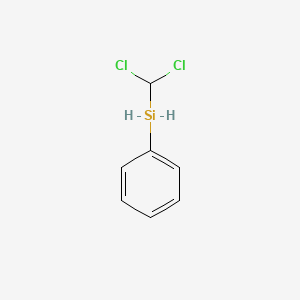
![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
